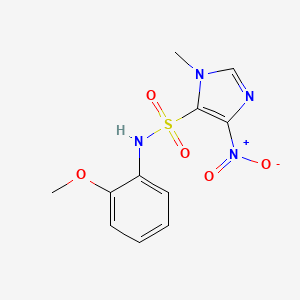![molecular formula C11H14N6O B14006290 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol CAS No. 3603-53-0](/img/structure/B14006290.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a phenylethanol group attached to the triazine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. One common method includes the following steps:
Preparation of Cyanuric Chloride: Cyanuric chloride is prepared by the trimerization of cyanogen chloride.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Hydrogenated triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Aplicaciones Científicas De Investigación
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- 1,3,5-Triazine-2,4-diamine, 6-phenyl-
- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino Compounds
Uniqueness
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is unique due to its specific structural features, such as the phenylethanol group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Propiedades
Número CAS |
3603-53-0 |
|---|---|
Fórmula molecular |
C11H14N6O |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol |
InChI |
InChI=1S/C11H14N6O/c12-9-15-10(13)17-11(16-9)14-6-8(18)7-4-2-1-3-5-7/h1-5,8,18H,6H2,(H5,12,13,14,15,16,17) |
Clave InChI |
SDVWNTIZDNDBFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNC2=NC(=NC(=N2)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)





![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)

